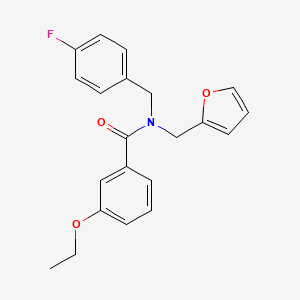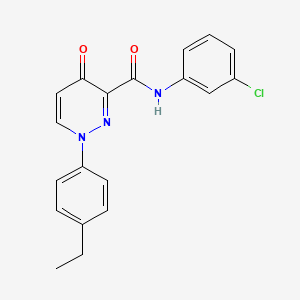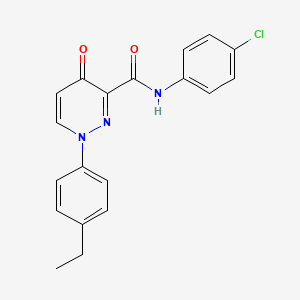![molecular formula C18H22N2O2S B14989249 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14989249.png)
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the pyrrolidine and thiophene rings with the methoxyphenyl group using amide bond formation reactions under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which have different biological profiles and applications.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid and thiophene-2-carboxamide, which exhibit different chemical reactivity and biological activity.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as 4-methoxyphenylacetic acid and 4-methoxyphenylamine, which have distinct chemical and biological properties.
This compound stands out due to its unique combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c1-22-15-8-6-14(7-9-15)16(20-10-2-3-11-20)13-19-18(21)17-5-4-12-23-17/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,19,21) |
InChI Key |
IZAHPJOSIKKLDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B14989169.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14989177.png)

![2-(4-chlorophenyl)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14989184.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(5-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B14989192.png)


![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14989217.png)
![4-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B14989222.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B14989229.png)
![1-(4-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14989234.png)
![10-(2-furylmethyl)-7-methyl-9H,11H-benzo[c]1,3-oxazino[5,6-g]chromen-5-one](/img/structure/B14989240.png)
![3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14989245.png)
